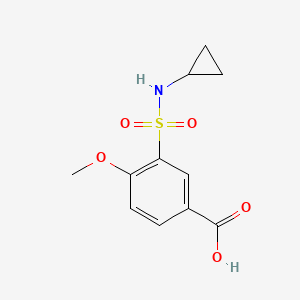
2-(2-(3-(4-(trifluorométhoxy)phényl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acétonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C15H9F3N4O2 and its molecular weight is 334.258. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dispositifs électrochromes
Aperçu : Les matériaux électrochromes changent de couleur de manière réversible lorsqu’on leur applique différents potentiels ou lorsqu’ils subissent des processus redox. Ces matériaux trouvent des applications dans les rétroviseurs à gradation automatique, les fenêtres intelligentes et les dispositifs de stockage d’énergie .
Application : Le composé en question a été étudié comme matériau anodique prometteur pour les dispositifs électrochromes. Plus précisément, trois polydithiénylpyrroles à base de 4-(trifluorométhoxy)phényle (PTTPP, P(TTPP-co-DTC) et P(TTPP-co-DTP)) ont été synthétisés électrochimiquement. Leurs comportements électrochromes ont été caractérisés, et ils ont présenté diverses couleurs lors de la réduction et de l’oxydation. L’efficacité la plus élevée (η) a été obtenue par l’électrode PTTPP à 1 050 nm .
Synthèse de relaxants musculaires
Aperçu : La structure du composé comprend un groupe nitrile, ce qui le rend utile en chimie synthétique.
Application : Il sert d’intermédiaire dans la préparation du relaxant musculaire papavérine .
Synthèse organique
Aperçu : Le groupe trifluorométhoxy améliore la réactivité des composés aromatiques, ce qui les rend précieux en synthèse organique.
Application : Les chercheurs ont utilisé ce composé dans la synthèse du (Z)-3-(benzo[b]thiophène-2-yl)-2-(3,4-diméthoxyphényl)acrylonitrile .
Dérivés d’acide boronique
Aperçu : Les acides boroniques sont des composés polyvalents utilisés dans diverses réactions chimiques et comme blocs de construction en synthèse organique.
Application : Le composé peut être considéré comme un dérivé d’acide 4-(trifluorométhoxy)phénylboronique. Les chercheurs ont étudié ses applications potentielles dans diverses transformations chimiques .
Spectroélectrochimie
Aperçu : La spectroélectrochimie combine la spectroscopie et l’électrochimie pour étudier les propriétés électroniques des matériaux pendant les processus redox.
Application : Le comportement électrochrome de ce composé le rend adapté aux investigations spectroélectrochimiques, ce qui permet d’obtenir des informations sur ses niveaux d’énergie et ses propriétés optiques .
Science des matériaux
Aperçu : La science des matériaux consiste à étudier les propriétés, la structure et les applications des matériaux.
Application : Les chercheurs peuvent explorer les propriétés du composé, telles que sa solubilité, sa stabilité et sa réactivité, pour concevoir de nouveaux matériaux pour des applications spécifiques .
Propriétés
IUPAC Name |
2-[2-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)23-11-5-3-10(4-6-11)13-20-14(24-21-13)12-2-1-8-22(12)9-7-19/h1-6,8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOISPPWCWEXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)
![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2559718.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2559720.png)
![4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2559721.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2559723.png)
![N-(2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2559724.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate](/img/structure/B2559725.png)

![Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2559729.png)
![N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide](/img/structure/B2559733.png)
![N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2559734.png)
![2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559736.png)

